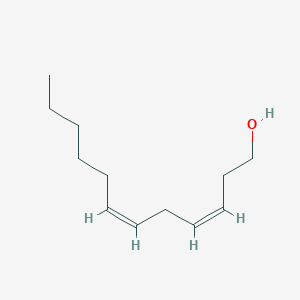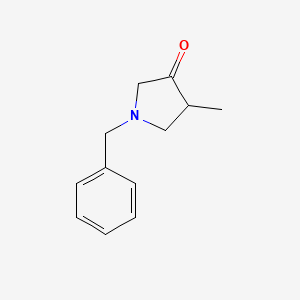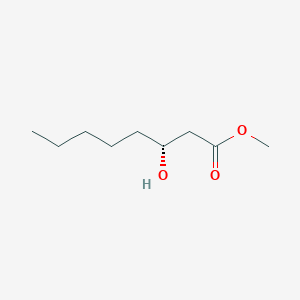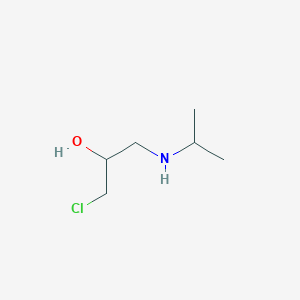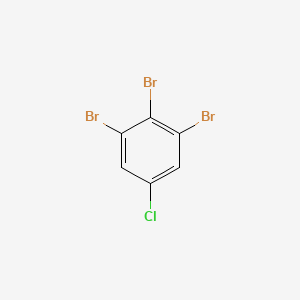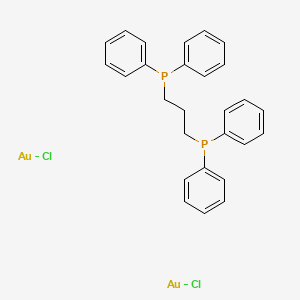![molecular formula C26H24N2 B1601067 N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 78888-06-9](/img/structure/B1601067.png)
N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine
Vue d'ensemble
Description
N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine is a compound known for its significant role in organic electronics. It is commonly used as a hole transport or hole injection layer material in organic light-emitting diodes (OLEDs) and perovskite solar cell devices . The compound is characterized by its electron-rich nature, which makes it highly effective in improving current efficiency by balancing holes and electrons in the emitting layer of OLED devices .
Applications De Recherche Scientifique
N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of scientific research applications. In chemistry, it is used as a hole transport material in OLEDs and perovskite solar cells, enhancing device efficiency and performance Industrially, it is utilized in the production of high-efficiency electronic devices and materials .
Mécanisme D'action
Target of Action
It is known that this compound is electron-rich and is typically used as a hole transport or hole injection layer material in oled and perovskite solar cell devices .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charges) in organic electronic devices . This is due to its electron-rich nature, which allows it to donate electrons and create ‘holes’ that can move through the device .
Biochemical Pathways
In the context of organic electronics, the compound plays a crucial role in the pathway of charge transport, particularly the transport of holes .
Pharmacokinetics
This is likely because the compound is primarily used in the field of organic electronics rather than in a biological context .
Result of Action
The result of the compound’s action is the efficient transport of holes in organic electronic devices . This can enhance the performance of devices such as OLEDs and perovskite solar cells .
Méthodes De Préparation
The synthesis of N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine involves several steps. One common method includes the reaction of biphenyl-4,4’-diyl bis(phenylamine) with m-tolylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve sublimation techniques to obtain ultra-pure grade chemicals .
Analyse Des Réactions Chimiques
N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinone derivatives, while reduction may yield amine derivatives .
Comparaison Avec Des Composés Similaires
N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine is unique due to its extended structure and electron-rich nature, which distinguishes it from other similar compounds like N,N’-diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine and N,N’-bis(4-di(m-tolyl)aminophenyl)-N,N’-diphenylbenzidine . These similar compounds also serve as hole transport materials but may differ in their efficiency and specific applications in electronic devices.
Propriétés
IUPAC Name |
3-methyl-N-[4-[4-(3-methylanilino)phenyl]phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-19-5-3-7-25(17-19)27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-26-8-4-6-20(2)18-26/h3-18,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKCIMOQGCARHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550622 | |
| Record name | N~4~,N~4'~-Bis(3-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78888-06-9 | |
| Record name | N~4~,N~4'~-Bis(3-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)



